molecular formula C10H13NO B076554 4-(Isopropyl)benzaldehyde oxime CAS No. 13372-80-0

4-(Isopropyl)benzaldehyde oxime

Cat. No.: B076554
CAS No.: 13372-80-0
M. Wt: 163.22 g/mol
InChI Key: NVKXBDITZDURNJ-YRNVUSSQSA-N
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Description

4-(Isopropyl)benzaldehyde oxime is an organic compound with the molecular formula C10H13NO. It belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from 4-(isopropyl)benzaldehyde and hydroxylamine. Oximes are known for their diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Isopropyl)benzaldehyde oxime can be synthesized through the reaction of 4-(isopropyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:

[ \text{4-(Isopropyl)benzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Microwave-assisted synthesis has also been explored for the rapid and efficient production of oximes .

Chemical Reactions Analysis

Types of Reactions

4-(Isopropyl)benzaldehyde oxime undergoes various chemical reactions, including:

    Reduction: Reduction of the oxime group to form the corresponding amine.

    Hydrolysis: Hydrolysis of the oxime to regenerate the parent aldehyde.

    Beckmann Rearrangement: Conversion of the oxime to the corresponding amide under acidic conditions.

Common Reagents and Conditions

    Reduction: Sodium borohydride or hydrogenation with a metal catalyst.

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Beckmann Rearrangement: Acid catalysts such as sulfuric acid or polyphosphoric acid.

Major Products Formed

    Reduction: 4-(Isopropyl)benzylamine.

    Hydrolysis: 4-(Isopropyl)benzaldehyde.

    Beckmann Rearrangement: 4-(Isopropyl)benzamide

Scientific Research Applications

4-(Isopropyl)benzaldehyde oxime has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde oxime: Similar structure but lacks the isopropyl group.

    4-Methylbenzaldehyde oxime: Contains a methyl group instead of an isopropyl group.

    4-Ethylbenzaldehyde oxime: Contains an ethyl group instead of an isopropyl group.

Uniqueness

4-(Isopropyl)benzaldehyde oxime is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the lipophilicity of the compound, potentially affecting its interaction with biological membranes and molecular targets .

Properties

IUPAC Name

(NE)-N-[(4-propan-2-ylphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3-8,12H,1-2H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKXBDITZDURNJ-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13372-80-0
Record name 4-(Isopropyl)benzaldehyde oxime
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Record name NSC69956
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Record name 4-(isopropyl)benzaldehyde oxime
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